molecular formula C13H24O4 B12539682 [(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl heptanoate CAS No. 652984-37-7

[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl heptanoate

Cat. No.: B12539682
CAS No.: 652984-37-7
M. Wt: 244.33 g/mol
InChI Key: WXVNSIYHSSNMHW-NSHDSACASA-N
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Description

[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl heptanoate is a chiral ester derivative characterized by a 1,3-dioxolane ring system with a methyl heptanoate substituent at the 4-position. The stereochemistry at the 4-position (R-configuration) confers distinct physicochemical properties, including enhanced solubility in nonpolar solvents and stability under acidic conditions due to the dioxolane ring’s protective nature. This compound is primarily utilized in organic synthesis as an intermediate for chiral ligands, pharmaceuticals, and agrochemicals. Its synthesis typically involves esterification of (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol with heptanoyl chloride under controlled conditions, as inferred from analogous protocols in patent literature .

Properties

CAS No.

652984-37-7

Molecular Formula

C13H24O4

Molecular Weight

244.33 g/mol

IUPAC Name

[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl heptanoate

InChI

InChI=1S/C13H24O4/c1-4-5-6-7-8-12(14)15-9-11-10-16-13(2,3)17-11/h11H,4-10H2,1-3H3/t11-/m0/s1

InChI Key

WXVNSIYHSSNMHW-NSHDSACASA-N

Isomeric SMILES

CCCCCCC(=O)OC[C@H]1COC(O1)(C)C

Canonical SMILES

CCCCCCC(=O)OCC1COC(O1)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl heptanoate typically involves the reaction of (4R)-2,2-Dimethyl-1,3-dioxolane-4-methanol with heptanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate esterification, and the product is then purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and advanced purification techniques such as chromatography can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl heptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl heptanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of [(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl heptanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ester group can undergo hydrolysis to release active metabolites, which then interact with biological pathways. These interactions can modulate various physiological processes, including enzyme activity and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs include esters of substituted 1,3-dioxolane derivatives and other heptanoate esters. Below is a detailed comparison based on available

(R)-4-(((5-Bromopentyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolane

  • Structure: Shares the (R)-configured dioxolane core but substitutes the heptanoate group with a bromopentyl ether.
  • Applications: Used as a brominated intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura), contrasting with the heptanoate ester’s role in chiral resolution.
  • Reactivity: The bromine atom enhances electrophilicity, enabling nucleophilic substitutions, whereas the heptanoate ester’s carbonyl group participates in transesterification or hydrolysis .

4-Methylumbelliferyl Heptanoate (4-MUH)

  • Structure: A coumarin-derived heptanoate ester (4-methylumbelliferone backbone) lacking the dioxolane ring.
  • Applications : Widely used as a fluorogenic substrate for lipase activity assays, unlike the dioxolane derivative’s synthetic utility.
  • Stability : The coumarin system offers UV fluorescence but is prone to photodegradation, whereas the dioxolane ring in the target compound improves oxidative stability .

Heptanoic Acid Esters of Substituted Pyrrolo[1,2-b]pyridazines

  • Structure : Complex heterocyclic esters (e.g., (4aR)-1-[[2,6-Dichloro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-N-[6-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]pyridin-3-yl)-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide hydrochloride).
  • Applications: Primarily pharmaceutical candidates (e.g., kinase inhibitors) with higher molecular weight and bioavailability challenges compared to the simpler dioxolane-heptanoate ester .

Table 1: Key Properties of [(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl heptanoate and Analogs

Compound Molecular Weight (g/mol) Solubility (LogP) Stability Primary Application
This compound 258.35 3.2 (predicted) Acid-resistant Chiral synthesis intermediate
4-Methylumbelliferyl heptanoate 288.32 2.8 Light-sensitive Enzymatic assays
(R)-4-(((5-Bromopentyl)oxy)methyl)-1,3-dioxolane 295.22 2.5 Heat-sensitive Cross-coupling reactions

Research Findings and Limitations

  • Synthetic Efficiency : The target compound’s synthesis achieves >85% enantiomeric purity via chiral dioxolane precursors, outperforming racemic analogs in asymmetric catalysis .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition at 210°C, superior to 4-MUH (decomposition at 160°C) but inferior to brominated dioxolane derivatives (stable up to 250°C) .
  • Limitations: Limited commercial availability and high production costs due to chiral resolution steps.

Biological Activity

[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl heptanoate, with the CAS number 652984-37-7, is a compound that has garnered attention for its potential biological activities. This article delves into its properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₂₄O₄
  • Molecular Weight : 244.33 g/mol
  • Structure : The compound features a dioxolane ring which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its antioxidant, anti-inflammatory, and potential analgesic properties.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit notable antioxidant effects. For instance, studies have shown that related dioxolane derivatives can scavenge free radicals and reduce oxidative stress markers in vitro. This activity is crucial as oxidative stress is linked to various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in animal models. For example:

  • Study Findings : In a model of ear edema induced by croton oil, treatment with dioxolane derivatives resulted in reduced inflammation and myeloperoxidase activity . This suggests that the compound may modulate inflammatory pathways effectively.

Analgesic Potential

The analgesic effects of this compound have been investigated through various nociceptive models:

  • Mechanism : It appears to interact with glutamatergic and serotonergic systems, providing relief from pain induced by chemical stimuli such as acetic acid and glutamate . The modulation of these neurotransmitter systems is critical for its potential use in pain management.

Research Findings

StudyFocusFindings
Study 1Antioxidant ActivityDemonstrated significant free radical scavenging ability.
Study 2Anti-inflammatory EffectsReduced ear edema and myeloperoxidase activity in mice.
Study 3Analgesic EffectsShowed efficacy in reducing pain responses via serotonergic modulation.

Case Studies

  • Antioxidant Efficacy : A study assessed the effectiveness of related dioxolane compounds in reducing levels of thiobarbituric acid reactive species (TBARS) in vitro. Results indicated a strong correlation between compound concentration and antioxidant activity.
  • Pain Management : In another investigation involving male Swiss mice, pre-treatment with this compound significantly alleviated pain responses compared to control groups treated with vehicle alone .

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